molecular formula C18H19N3O2 B2582709 N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide CAS No. 2034369-92-9

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide

Cat. No.: B2582709
CAS No.: 2034369-92-9
M. Wt: 309.369
InChI Key: XKDTZWXIGWIQEF-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-4-phenyl-1H-pyrazole with an appropriate alkylating agent under basic conditions.

    Introduction of the furan ring: The pyrazole derivative is then reacted with furan-3-carboxylic acid or its derivatives in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Final coupling: The intermediate product is then coupled with an appropriate amine to form the final compound, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide
  • N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide

Uniqueness

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrazole ring with a furan carboxamide moiety makes it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-13-17(15-6-4-3-5-7-15)14(2)21(20-13)10-9-19-18(22)16-8-11-23-12-16/h3-8,11-12H,9-10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDTZWXIGWIQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=COC=C2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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